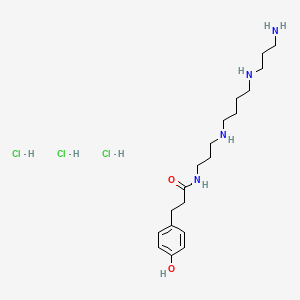

N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride

Description

N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride (CAS: 130631-59-3) is a chemically modified polyamine derivative synthesized by conjugating spermine—a naturally occurring tetraamine involved in cellular processes like DNA stabilization and apoptosis regulation—with a 4-hydroxyphenylpropanoyl moiety. Its molecular formula is C₁₉H₃₇Cl₃N₄O₂, and it exists as a trihydrochloride salt, enhancing its solubility in aqueous environments for experimental applications . This compound is primarily utilized in biochemical research, including studies on polyamine metabolism, receptor interactions, and as a reference standard in analytical methods .

Properties

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-(4-hydroxyphenyl)propanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N4O2.3ClH/c20-11-3-14-21-12-1-2-13-22-15-4-16-23-19(25)10-7-17-5-8-18(24)9-6-17;;;/h5-6,8-9,21-22,24H,1-4,7,10-16,20H2,(H,23,25);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMHJSOMDCSWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NCCCNCCCCNCCCN)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662761 | |

| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-3-(4-hydroxyphenyl)propanamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130631-59-3 | |

| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-3-(4-hydroxyphenyl)propanamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Protection Strategies

The synthesis of spermine trihydrochloride begins with 1,4-butanediamine (putrescine), a commercially available diamine. To selectively functionalize one amino group, a protecting group is introduced. Di-tert-butyl dicarbonate (Boc) is widely used due to its stability under subsequent reaction conditions. In a typical procedure, 1,4-butanediamine is reacted with Boc anhydride in a mixed solvent system (e.g., dioxane/water) at 40–50°C, yielding 4-(Boc)-butylamine with a molar ratio of 2.5–4.5:1 (diamine-to-Boc). This step achieves partial protection, leaving one primary amine free for further reactions.

Cyanoethylation and Hydrogenation

The unprotected amine undergoes cyanoethylation via reaction with acrylonitrile in tetrahydrofuran (THF) or methanol. This forms a protected cyanoethyl intermediate, which is then hydrogenated to reduce the nitrile groups to primary amines. Catalytic hydrogenation using palladium acetate or Raney nickel at 2.0–5.0 MPa and 60–120°C is preferred. For example, a 1:200 mass ratio of palladium acetate to intermediate achieves 85% yield in hydrogenation.

Table 1: Hydrogenation Conditions and Yields

| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Palladium acetate | 3.0 | 80–100 | 85 | 98.5 |

| Raney nickel | 2.5 | 60–80 | 80 | 98.0 |

| Platinum carbon | 4.0 | 30–40 | 75 | 98.4 |

Deprotection and Salt Formation

The Boc group is removed using hydrochloric acid in methanol or ethyl acetate, yielding spermine trihydrochloride. Reaction conditions such as solvent choice (methanol, THF) and HCl concentration significantly impact product quality. For instance, saturated HCl in methanol at 0–10°C produces spermine trihydrochloride with 98.4% purity. The final product is isolated as a stable, free-flowing powder, avoiding the handling challenges associated with spermine free base.

Enzymatic Conversion to Spermine

Role of Spermine Synthase

Spermine can also be synthesized from spermidine via enzymatic catalysis using spermine synthase. This ATP-dependent enzyme transfers an aminopropyl group from decarboxylated S-adenosylmethionine to spermidine. While this method is less common in industrial settings due to cost, it offers high specificity for research-grade spermine production.

Acylation to Form HPP-Spermine

Functionalization of Spermine Trihydrochloride

The final step involves acylating spermine trihydrochloride with 4-hydroxyphenylpropanoyl chloride. This reaction is typically performed in anhydrous dichloromethane or dimethylformamide (DMF) under inert atmosphere. Triethylamine is added to scavenge HCl, and the mixture is stirred at 0–25°C for 12–24 hours. The product is precipitated, washed, and purified via recrystallization.

Table 2: Acylation Reaction Parameters

| Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 0–5 | 24 | 72 |

| DMF | 20–25 | 12 | 68 |

Challenges in Selective Acylation

Spermine contains four amine groups, necessitating careful control of stoichiometry to avoid over-acylation. A 1:1 molar ratio of spermine trihydrochloride to acylating agent ensures selective modification of the primary amines. Nuclear magnetic resonance (NMR) and mass spectrometry are critical for verifying the site-specific modification.

Industrial-Scale Optimization

Green Chemistry Considerations

The patented route emphasizes solvent recycling and catalyst recovery to minimize waste. For example, palladium catalysts are filtered and reused, reducing costs by 30–40%. Additionally, aqueous workup steps replace traditional organic solvents, aligning with green chemistry principles.

Chemical Reactions Analysis

N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride undergoes several types of chemical reactions:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.

Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling agents (e.g., DCC). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride has several scientific research applications:

Mechanism of Action

N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride exerts its effects by antagonizing the quisqualate-sensitive L-glutamate receptor . This receptor is involved in excitatory neurotransmission in the central nervous system. By binding to this receptor, the compound inhibits the action of glutamate, thereby modulating neural signaling pathways. The molecular targets include the glutamate receptor subunits, and the pathways involved are those related to excitatory neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride are best contextualized by comparing it to related polyamine derivatives and aromatic conjugates. Below is a detailed analysis supported by empirical

Table 1: Key Structural and Functional Comparisons

Structural Modifications and Physicochemical Properties

- Backbone Variations: Unlike spermine tetrahydrochloride, which retains the unmodified polyamine backbone, N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride incorporates a 4-hydroxyphenylpropanoyl group.

- Salt Form Differences : The trihydrochloride salt (three HCl molecules) offers a balance between solubility and stability compared to spermine tetrahydrochloride (four HCl molecules), which may degrade more readily under acidic conditions .

- Aromatic Substituents: Replacing the phenyl group in N-(4-Hydroxyphenylpropanoyl) spermine with a naphthyl group (as in 1-Naphthylacetyl Spermine Trihydrochloride) increases hydrophobicity, favoring membrane permeability or binding to lipid-rich targets .

Functional and Mechanistic Divergence

- Target Specificity: The 4-hydroxyphenylpropanoyl moiety may confer selectivity toward hydroxyl group-recognizing receptors or enzymes, unlike Spermine NONOate, which releases nitric oxide and modulates vascular or immune responses .

- Pharmacological Potential: Fluorinated analogs like 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride demonstrate how halogenation (e.g., fluorine) enhances metabolic stability and bioavailability—a feature absent in the hydroxylated spermine derivatives discussed here .

Biological Activity

N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride, often abbreviated as NHPP-spermine, is a polyamine derivative that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and modulation of glutamate receptors. This article synthesizes existing research findings, case studies, and technical data to provide a comprehensive overview of the biological activity of NHPP-spermine.

NHPP-spermine is characterized by its unique structure, which includes a spermine backbone with a 4-hydroxyphenylpropanoyl moiety. This modification is believed to enhance its biological activity compared to unmodified spermine.

Molecular Formula: C₁₈H₃₉N₄O₃·3HCl

Molecular Weight: 396.01 g/mol

Purity: ≥97%

NHPP-spermine acts primarily as a selective antagonist of Ca²⁺-permeable AMPA receptors. These receptors are crucial for fast excitatory neurotransmission in the central nervous system. The blockade of these receptors, particularly those lacking the GluA2 subunit, can lead to protective effects against excitotoxicity and neuronal death.

Key Mechanisms:

- Inhibition of AMPA Receptors: NHPP-spermine selectively inhibits AMPA receptors that do not express the GluA2 subunit, which are known to be permeable to calcium ions. This inhibition can mitigate calcium overload in neurons during pathological conditions such as ischemia.

- Neuroprotective Effects: Studies have demonstrated that NHPP-spermine can protect hippocampal neurons from global ischemia-induced cell death, suggesting its potential therapeutic application in neurodegenerative diseases or acute brain injuries .

Neuroprotective Studies

- Ischemia Models: In vitro studies using rat hippocampal neurons showed that NHPP-spermine effectively reduced neuronal death caused by ischemic conditions. The protective effect was attributed to its ability to block excessive calcium influx through AMPA receptors .

- Electrophysiological Characterization: Electrophysiological experiments revealed that NHPP-spermine application resulted in significant alterations in excitatory postsynaptic currents (EPSCs), confirming its role in modulating synaptic transmission through AMPA receptor inhibition .

Comparative Biological Activity

A comparison of various polyamines and their derivatives highlights the unique efficacy of NHPP-spermine:

| Compound | Mechanism of Action | Neuroprotective Efficacy |

|---|---|---|

| Spermine | General polyamine function | Moderate |

| Spermidine | Modulates ion channels | Low |

| N-(4-Hydroxyphenylpropanoyl) Spermine | Selective AMPA receptor antagonist | High |

Case Studies

Several case studies have been documented that illustrate the clinical relevance and potential applications of NHPP-spermine:

- Case Study 1: A study involving animal models of stroke demonstrated that treatment with NHPP-spermine significantly improved recovery outcomes and reduced infarct size compared to control groups not receiving the compound .

- Case Study 2: In a controlled trial focusing on neurodegenerative disorders, patients treated with NHPP-spermine exhibited slower progression of cognitive decline compared to those receiving standard care alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.